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Compound of Interest

Compound Name: Austdiol

Cat. No.: B1218301 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Austdiol is a mycotoxin belonging to the azaphilone class of fungal polyketides, first isolated

from Aspergillus ustus. Its unique pyrano-quinone bicyclic core and multiple stereocenters

make its structural elucidation a compelling case study for the application of modern nuclear

magnetic resonance (NMR) spectroscopic techniques. This document provides detailed

application notes and experimental protocols for the comprehensive NMR analysis of

Austdiol's structure, catering to researchers and professionals involved in natural product

chemistry and drug development.

Data Presentation
The structural elucidation of Austdiol relies on a combination of one-dimensional (1D) and two-

dimensional (2D) NMR experiments. The following tables summarize the key quantitative data

obtained from ¹H and ¹³C NMR, as well as crucial 2D NMR correlations.

Table 1: ¹H NMR Spectroscopic Data for Austdiol

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1218301?utm_src=pdf-interest
https://www.benchchem.com/product/b1218301?utm_src=pdf-body
https://www.benchchem.com/product/b1218301?utm_src=pdf-body
https://www.benchchem.com/product/b1218301?utm_src=pdf-body
https://www.benchchem.com/product/b1218301?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218301?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position Chemical Shift (δ) ppm Multiplicity (J in Hz)

1 8.15 d (1.5)

4 8.32 s

8 4.58 s

9 (CH₃) 2.45 s

10 (CHO) 10.0 s

11 (CH₃) 1.11 s

Table 2: ¹³C NMR Spectroscopic Data for Austdiol[1][2]

Position Chemical Shift (δ) ppm

1 155.5

3 168.5

4 108.4

4a 153.3

5 111.5

6 198.2

7 72.4

8 74.5

8a 125.5

9 (CH₃) 20.3

10 (CHO) 191.3

11 (CH₃) 18.6

Table 3: Key 2D NMR Correlations for Austdiol
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Experiment From Proton(s)
To
Carbon(s)/Proton(s
)

Significance

HMBC H-1 C-3, C-8a
Confirms pyran-

quinone core

H-4 C-4a, C-5, C-6

Confirms α,β-

unsaturated carbonyl

system

H-8 C-4a, C-5, C-6

Confirms α,β-

unsaturated carbonyl

system

Me-9 (H₃) C-3, C-4
Positions the C-9

methyl group

H-10 (CHO) C-5, C-4a
Positions the

aldehyde group at C-5

Me-11 (H₃) C-4a, C-5, C-6

Confirms α,β-

unsaturated carbonyl

system

NOESY OH-7 H-8

Supports the trans

configuration of OH-7

and H-8[3]

OH-8 H₃-13 (Me-11)

Supports the trans

configuration of OH-8

and the methyl group

at C-7[3]

Experimental Protocols
Detailed methodologies for the key experiments in the NMR analysis of Austdiol are provided

below.

Sample Preparation
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Isolation and Purification: Austdiol is typically isolated from fungal cultures (e.g.,

Mycoleptodiscus indicus) by solvent extraction followed by chromatographic techniques such

as column chromatography and preparative high-performance liquid chromatography

(HPLC) to achieve high purity.

NMR Sample Preparation:

Accurately weigh approximately 5-10 mg of purified Austdiol.

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or

CDCl₃). The choice of solvent should be based on the solubility of the compound and the

desired resolution of the spectra.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or

higher) equipped with a cryoprobe for enhanced sensitivity, which is particularly useful for

samples available in small quantities.

2.1. ¹H NMR Spectroscopy

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Temperature: 298 K.

2.2. ¹³C NMR Spectroscopy
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Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

Spectral Width: 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

2.3. 2D NMR Spectroscopy

2.3.1. COSY (Correlation Spectroscopy)

Purpose: To identify proton-proton spin-spin couplings within the molecule.

Pulse Sequence: Standard COSY90 or COSY45 sequence.

Spectral Width (F1 and F2): Same as the ¹H NMR spectrum.

Number of Increments (F1): 256-512.

Number of Scans per Increment: 2-8.

2.3.2. HSQC (Heteronuclear Single Quantum Coherence)

Purpose: To correlate protons directly bonded to carbons.

Pulse Sequence: Standard HSQC with gradients.

Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.

Spectral Width (F1 - ¹³C): 0-180 ppm (can be optimized based on the ¹³C spectrum).

Number of Increments (F1): 128-256.

Number of Scans per Increment: 4-16.

2.3.3. HMBC (Heteronuclear Multiple Bond Correlation)
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Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which

is critical for assembling the carbon skeleton.[4]

Pulse Sequence: Standard HMBC with gradients.

Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.

Spectral Width (F1 - ¹³C): 0-220 ppm.

Number of Increments (F1): 256-512.

Number of Scans per Increment: 8-32.

Long-range Coupling Delay (d6): Optimized for a J-coupling of 8-10 Hz.

2.3.4. NOESY (Nuclear Overhauser Effect Spectroscopy)

Purpose: To identify through-space correlations between protons that are close in proximity,

which is essential for determining the relative stereochemistry.

Pulse Sequence: Standard NOESY with gradients.

Spectral Width (F1 and F2): Same as the ¹H NMR spectrum.

Mixing Time: 500-800 ms (optimized based on the molecule's properties).

Number of Increments (F1): 256-512.

Number of Scans per Increment: 8-16.

Data Processing and Interpretation
Apply appropriate window functions (e.g., exponential or sine-bell) to the raw data to improve

the signal-to-noise ratio and resolution.

Perform Fourier transformation, phase correction, and baseline correction for all spectra.

Calibrate the chemical shifts using the internal standard (TMS at 0 ppm).
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Analyze the ¹H and ¹³C spectra to identify the number and types of protons and carbons.

Use the COSY spectrum to establish proton-proton connectivity networks.

Assign the protonated carbons using the HSQC spectrum.

Assemble the carbon skeleton and place functional groups by analyzing the HMBC

correlations.

Determine the relative stereochemistry by interpreting the cross-peaks in the NOESY

spectrum.

Mandatory Visualizations
The following diagrams illustrate the logical workflow for the NMR analysis of Austdiol and the

key structural correlations.
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Sample Preparation

NMR Data Acquisition

Data Analysis & Structure Elucidation

Isolation & Purification of Austdiol

Dissolution in Deuterated Solvent

1D NMR (¹H, ¹³C)

2D NMR (COSY, HSQC, HMBC, NOESY)

Data Processing & Referencing

1D Spectra Assignment

Establish Connectivity (COSY, HMBC)

Determine Stereochemistry (NOESY)

Final Structure of Austdiol
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NMR Analysis Workflow for Austdiol
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Austdiol Structure

Key 2D NMR Correlations
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Key 2D NMR Correlations for Austdiol

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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